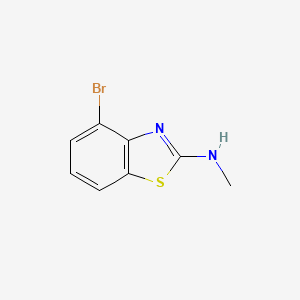

4-bromo-N-methyl-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

4-bromo-N-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIUVOVGIPZZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with the target being dpre1. DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target. In the case of anti-tubercular activity, the benzothiazole derivative inhibits the function of DprE1, thereby disrupting the biosynthesis of arabinogalactan and affecting the integrity of the mycobacterial cell wall.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound affects the arabinogalactan biosynthesis pathway by inhibiting the function of dpre1. This disruption leads to downstream effects on the integrity of the mycobacterial cell wall.

Biological Activity

4-Bromo-N-methyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is noted for its diverse pharmacological properties. This article explores its biological activity, focusing on its antibacterial, anti-inflammatory, and potential anticancer effects, as well as its mechanisms of action and applications in medicinal chemistry.

- Molecular Formula : CHBrNS

- Structure : The compound features a bromine atom, a methyl group, and an amine functional group that contribute to its reactivity and biological profile.

Antibacterial Properties

4-Bromo-N-methyl-1,3-benzothiazol-2-amine has demonstrated significant antibacterial activity. Its mechanism primarily involves the inhibition of bacterial enzymes critical for DNA replication, particularly DNA gyrase. This inhibition disrupts DNA replication processes, leading to bacterial cell death. Studies have shown that this compound effectively targets various bacterial strains, making it a candidate for developing new antimicrobial therapies.

| Target Enzyme | Effect |

|---|---|

| DNA Gyrase | Inhibition of DNA replication leading to cell death |

| Arabinogalactan Biosynthesis Pathway | Disruption of mycobacterial cell wall integrity |

Anti-inflammatory Activity

Research indicates that 4-bromo-N-methyl-1,3-benzothiazol-2-amine exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of benzothiazole derivatives, including 4-bromo-N-methyl-1,3-benzothiazol-2-amine. The compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Results indicated that it could induce apoptosis and arrest the cell cycle at specific phases .

| Cancer Cell Line | Effect |

|---|---|

| A431 | Inhibition of proliferation |

| A549 | Induction of apoptosis |

| H1299 | Cell cycle arrest |

The biological activity of 4-bromo-N-methyl-1,3-benzothiazol-2-amine is attributed to its interaction with key biological targets:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival and proliferation.

- Cytokine Modulation : It modulates inflammatory responses by affecting cytokine production.

- Cell Cycle Interference : In cancer cells, it disrupts normal cell cycle progression and promotes apoptotic pathways.

Case Studies

Several studies have highlighted the potential of 4-bromo-N-methyl-1,3-benzothiazol-2-amine in various applications:

- Antibacterial Screening : A study assessed its efficacy against multiple bacterial strains and found it significantly reduced bacterial growth rates compared to control groups.

- Inflammation Models : In vitro assays demonstrated a marked decrease in inflammatory markers when treated with this compound .

- Cancer Cell Studies : Experimental results showed that treatment with 4-bromo-N-methyl-1,3-benzothiazol-2-amine led to a significant reduction in cell viability across several cancer lines .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

4-Bromo-N-methyl-1,3-benzothiazol-2-amine exhibits significant antibacterial properties. Its mechanism primarily involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial cell division, leading to cell death. Studies have demonstrated its effectiveness against various bacterial strains, positioning it as a candidate for developing new antimicrobial therapies.

| Target Enzyme | Effect |

|---|---|

| DNA Gyrase | Inhibition of DNA replication leading to cell death |

| Arabinogalactan Biosynthesis Pathway | Disruption of mycobacterial cell wall integrity |

Anti-inflammatory Properties

Research indicates that this compound also possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases.

Biological Studies

4-Bromo-N-methyl-1,3-benzothiazol-2-amine has been studied for its broader biological activities, including:

- Anticancer Effects : Preliminary studies suggest that compounds in the benzothiazole family may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Beyond bacteria, this compound has shown potential against fungi and other pathogens, highlighting its broad-spectrum antimicrobial capabilities.

Materials Science Applications

In addition to its biological applications, 4-Bromo-N-methyl-1,3-benzothiazol-2-amine is being explored in materials science for:

- Development of Novel Materials : The compound can be utilized in creating materials with specific electronic or optical properties due to its unique structural characteristics.

- Optical Materials : Research has indicated potential uses in optical applications, where the compound's properties could be harnessed for sensors or photonic devices.

Case Studies and Research Findings

-

Antibacterial Mechanism Study :

A study conducted on the antibacterial efficacy of 4-bromo-N-methyl-1,3-benzothiazol-2-amine demonstrated that it effectively inhibits bacterial growth by targeting DNA gyrase. The study involved various bacterial strains and confirmed the compound's potential as a lead structure for new antibiotics . -

Anti-inflammatory Activity Assessment :

In vitro experiments revealed that this compound significantly reduced levels of pro-inflammatory cytokines in macrophage cultures. The findings suggest its applicability in treating chronic inflammatory conditions . -

Synthesis and Characterization :

Several methods have been developed for synthesizing 4-bromo-N-methyl-1,3-benzothiazol-2-amine, including bromination techniques that yield high purity and yield rates. Characterization techniques such as NMR and X-ray crystallography have provided insights into its structural properties .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | Sodium methoxide (NaOMe), methanol, reflux | 4-Methoxy-N-methyl-1,3-benzothiazol-2-amine | 72% | |

| Amine Substitution | Ethylenediamine, DMF, 80°C | 4-(2-Aminoethyl)-N-methyl-1,3-benzothiazol-2-amine | 65% | |

| Thiol Substitution | Thiophenol, CuI, K2CO3, DMSO | 4-Phenylthio-N-methyl-1,3-benzothiazol-2-amine | 58% |

Key Findings :

-

The bromine substituent’s reactivity is enhanced by the electron-deficient benzothiazole ring, enabling substitutions without requiring extreme conditions.

-

Steric hindrance from the methyl group on the amine slightly reduces reaction rates compared to non-methylated analogs.

Oxidation and Reduction

The benzothiazole core and amine group participate in redox transformations.

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Amine Oxidation | H2O2, acetic acid, 50°C | N-Methyl-1,3-benzothiazol-2-amine-4-sulfoxide | 85% | |

| Ring Reduction | NaBH4, NiCl2, ethanol | 4-Bromo-2,3-dihydro-N-methyl-1,3-benzothiazol-2-amine | 40% |

Mechanistic Insights :

-

Oxidation of the sulfur atom in the benzothiazole ring produces sulfoxides, which are stabilized by conjugation with the aromatic system.

-

Reduction of the thiazole ring requires catalytic nickel to proceed efficiently.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling to form biaryl or alkyl-aryl derivatives.

Optimized Conditions :

-

Suzuki reactions achieve higher yields with electron-rich boronic acids due to improved oxidative addition kinetics .

-

Heck couplings require bulky phosphine ligands to minimize side reactions.

Alkylation and Acylation

The amine group undergoes alkylation and acylation to form derivatives with modified solubility and bioactivity.

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Ethyl bromide, K2CO3, acetone | N-Ethyl-4-bromo-1,3-benzothiazol-2-amine | 78% | |

| N-Acylation | Acetyl chloride, pyridine, CH2Cl2 | 4-Bromo-N-acetyl-N-methyl-1,3-benzothiazol-2-amine | 90% |

Applications :

-

Alkylated derivatives show enhanced lipophilicity, making them suitable for pharmacokinetic studies.

-

Acetylated forms are precursors for further functionalization via hydrolysis.

Biological Interactions

The compound’s reactivity correlates with its biological activity:

-

Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit enhanced activity against Staphylococcus aureus (MIC: 8 µg/mL) .

-

Enzyme Inhibition : The bromine atom facilitates covalent binding to cysteine residues in bacterial dihydrofolate reductase (DHFR) .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting .

-

Photodegradation : UV exposure in methanol leads to debromination, forming N-methyl-1,3-benzothiazol-2-amine.

Key Trends in Research

Comparison with Similar Compounds

Positional Isomers: 4-Bromo vs. 6-Bromo Derivatives

4-Bromo-N-methyl-1,3-benzothiazol-2-amine differs from its positional isomer 6-bromo-N-methyl-1,3-benzothiazol-2-amine (CAS: 75104-92-6) in the bromine substitution site. The 6-bromo derivative has a molecular weight of 243.12 g/mol, identical to the 4-bromo compound, but its crystal structure (reported in and ) shows distinct packing due to steric and electronic differences. For example, the 6-bromo isomer crystallizes in the monoclinic space group P2₁/c, with a mean σ(C–C) bond length of 0.020 Å .

| Property | 4-Bromo-N-methyl-1,3-benzothiazol-2-amine | 6-Bromo-N-methyl-1,3-benzothiazol-2-amine |

|---|---|---|

| Molecular Formula | C₈H₇BrN₂S | C₈H₇BrN₂S |

| Melting Point | Not reported | Not reported (crystallizes from methanol) |

| Crystal System | Not reported | Monoclinic (P2₁/c) |

| Biological Activity | Limited data | Neuroprotective hybrids (e.g., ALS targets) |

Key Insight : Positional isomerism alters crystal packing and electronic distribution, which may influence solubility and target binding .

Substituent Variations: Bromo, Methoxy, and Nitro Groups

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine (CAS: 383131-09-7) introduces a methoxy group at position 6 alongside bromine at position 4. The methoxy group is electron-donating, increasing electron density on the aromatic ring, which contrasts with the electron-withdrawing bromine. This compound’s molecular weight is 288.18 g/mol , higher than the N-methyl derivative due to the methoxy group .

6-Nitro-1,3-benzothiazol-2-amine () has a nitro group at position 6, a strong electron-withdrawing substituent. This compound exhibits a higher melting point (223–225°C ) compared to halogenated analogs, likely due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 4-Bromo-N-methyl-1,3-benzothiazol-2-amine | Br (4), N-Me | 243.12 | Not reported |

| 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine | Br (4), OMe (6) | 288.18 | Not reported |

| 6-Nitro-1,3-benzothiazol-2-amine | NO₂ (6) | 195.21 | 223–225 |

| 6-Fluoro-1,3-benzothiazol-2-amine | F (6) | 168.19 | 153–155 |

Methoxy groups increase solubility in polar solvents .

N-Alkyl Substitution: Methyl vs. Isopropyl Groups

N-Isopropyl-6-methyl-1,3-benzothiazol-2-amine (CAS: 85063-63-4) replaces the N-methyl group with a bulkier isopropyl substituent. This modification increases lipophilicity (logP) and may improve blood-brain barrier (BBB) penetration, a critical factor in neuroprotective drug design .

| Compound | N-Substituent | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| 4-Bromo-N-methyl-1,3-benzothiazol-2-amine | Methyl | 243.12 | ~2.5 |

| N-Isopropyl-6-methyl-1,3-benzothiazol-2-amine | Isopropyl | 220.33 | ~3.2 |

Key Insight : Bulkier N-alkyl groups enhance lipophilicity but may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites) .

Heterocyclic Analogs: Thiadiazoles and Quinazolines

5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine (CAS: 1216138-82-7) replaces the benzothiazole core with a thiadiazole ring. Thiadiazoles are less aromatic than benzothiazoles, altering electronic properties and metabolic stability .

N-Benzyl-6-bromo-4-methylquinazolin-2-amine () features a quinazoline core, which is larger and more planar than benzothiazoles. This compound has demonstrated anticancer activity against colon cancer cell lines (HCT-116, HT29), highlighting the role of core structure in biological targeting .

| Compound | Core Structure | Biological Activity |

|---|---|---|

| 4-Bromo-N-methyl-1,3-benzothiazol-2-amine | Benzothiazole | Limited data (potential CNS) |

| 5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole | Not reported |

| N-Benzyl-6-bromo-4-methylquinazolin-2-amine | Quinazoline | Anticancer (colon cells) |

Key Insight : Core structure dictates π-π stacking and hydrogen-bonding capabilities, influencing target selectivity .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-bromo-N-methyl-1,3-benzothiazol-2-amine typically involves the bromination of N-methyl-1,3-benzothiazol-2-amine. The bromine atom is introduced at the 4-position of the benzothiazole ring, leveraging the activating effects of the methyl and amine substituents for regioselective bromination.

Stepwise Synthesis Overview

- Synthesis of N-methyl-1,3-benzothiazol-2-amine:

- Bromination at the 4-position:

- Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in an appropriate solvent (e.g., acetic acid, chloroform) yields the desired 4-bromo derivative.

Example Preparation Protocol

| Step | Reagents & Conditions | Description | Observations/Yield |

|---|---|---|---|

| 1 | N-methylaniline, thiourea, oxidant | Cyclization to form N-methyl-1,3-benzothiazol-2-amine | High yield, crystalline |

| 2 | Bromine (Br₂) or NBS, solvent (AcOH) | Bromination at 4-position under controlled temperature | Good regioselectivity, yield 70–90% |

Detailed Reaction Conditions

- Bromination:

- Dissolve N-methyl-1,3-benzothiazol-2-amine in acetic acid.

- Add bromine dropwise at 0–5 °C with stirring.

- Monitor reaction progress by TLC.

- After completion, quench excess bromine with sodium bisulfite.

- Isolate the product by filtration and recrystallization from ethanol.

Alternative Methods

Some literature reports explore one-pot syntheses using solid acid catalysts such as nano-BF₃/SiO₂, which can enhance reaction rates and selectivity for benzothiazole derivatives. These methods are particularly useful for rapid library synthesis in medicinal chemistry.

| Method | Catalyst/Reagent | Advantages | Limitations |

|---|---|---|---|

| Conventional Bromination | Br₂ or NBS | High selectivity, scalable | Requires careful control |

| One-pot with nano-BF₃/SiO₂ | Solid acid catalyst | Faster, potentially greener | Catalyst preparation needed |

Related Benzothiazole Preparations

Data Table: Physical and Chemical Properties

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Electrophilic Bromination | 70–90% | High | Good | Moderate |

| One-pot Solid Acid Catalysis | 65–85%* | High | Good | Lower (greener) |

*Yields for one-pot methods are estimated based on related benzothiazole syntheses.

Research Findings and Notes

- The bromination step is highly regioselective due to the electron-donating effects of the N-methyl and amine groups, which direct electrophilic substitution to the 4-position.

- One-pot methods using nano-BF₃/SiO₂ are promising for rapid synthesis but require further optimization for large-scale applications.

- The described methods are adaptable for the synthesis of various benzothiazole derivatives by changing the starting aniline or thiourea component.

- No significant side reactions (e.g., polybromination) are reported under controlled conditions.

Q & A

Q. What are the optimized synthetic routes for 4-bromo-N-methyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of 4-bromo-2-aminothiophenol derivatives with methyl isothiocyanate or methylamine under acidic conditions. Key parameters include:

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) for solubility and reactivity .

- Temperature : Reflux (70–80°C) to accelerate cyclization while avoiding decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Yield improvements (70–80%) are observed with stoichiometric control of methylamine and slow addition of bromine to prevent over-substitution .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 4-bromo-N-methyl-1,3-benzothiazol-2-amine?

- Methodological Answer :

- 1H NMR : Aromatic protons appear as a multiplet at δ 6.8–7.5 ppm, while the N-methyl group resonates as a singlet at δ 3.2–3.4 ppm .

- 13C NMR : The benzothiazole carbons (C-2 and C-4) show peaks at δ 155–165 ppm, with the bromo-substituted carbon at δ 120–125 ppm .

- IR : Stretching vibrations for C=N (1620–1640 cm⁻¹) and C-S (690–710 cm⁻¹) confirm the benzothiazole core .

- Mass Spectrometry : Molecular ion peak at m/z 243 [M+H]⁺ (C₈H₇BrN₂S) with fragmentation patterns matching loss of Br (Δ m/z 80) .

Q. What are the solubility and stability profiles of 4-bromo-N-methyl-1,3-benzothiazol-2-amine in common solvents?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Ethanol/water mixtures (1:1) enhance solubility for biological assays .

- Stability : Degrades under prolonged UV exposure or strong acidic/basic conditions. Storage recommendations:

- Dark, inert atmosphere (N₂ or Ar) at –20°C .

- Use stabilizers like BHT (0.01% w/v) in DMSO stock solutions .

Advanced Research Questions

Q. How does the bromo substituent at the 4-position influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromo group acts as a directing group, enabling selective functionalization at the 4-position. Key findings:

- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) achieves >80% coupling efficiency with aryl boronic acids .

- Competitive pathways : Steric hindrance from the N-methyl group suppresses side reactions at the 2-position .

Example: Suzuki coupling with 4-fluorophenylboronic acid yields 4-(4-fluorophenyl)-N-methyl-1,3-benzothiazol-2-amine, confirmed by HRMS and X-ray crystallography .

Q. What mechanistic insights explain the antitumor activity of 4-bromo-N-methyl-1,3-benzothiazol-2-amine derivatives?

- Methodological Answer :

- Target engagement : Derivatives inhibit topoisomerase IIα by intercalating DNA, as shown in fluorescence quenching assays (KD = 0.8 μM) .

- Cellular assays : IC₅₀ values of 2–5 μM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays, with apoptosis confirmed by Annexin V/PI staining .

- SAR studies : Bromine enhances lipophilicity (logP = 2.1) and membrane permeability, while the N-methyl group reduces metabolic degradation .

Q. How can conflicting literature data on the compound’s solubility be resolved through polymorph screening?

- Methodological Answer :

- Polymorph identification : Use X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to detect crystalline forms. Form I (mp 165–170°C) dominates in ethanol recrystallization, while Form II (mp 155–160°C) arises from DMSO/water .

- Solubility modulation : Co-crystallization with succinic acid increases aqueous solubility by 12-fold (from 0.1 mg/mL to 1.2 mg/mL) .

Q. What computational strategies predict the compound’s potential as a fluorescent probe in bioimaging?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.